molecular formula C18H19ClF2N2O B1442564 1,3-Bis(2-fluorobenzyl)piperazin-2-onehydrochloride CAS No. 1332528-24-1

1,3-Bis(2-fluorobenzyl)piperazin-2-onehydrochloride

Cat. No. B1442564
M. Wt: 352.8 g/mol
InChI Key: KAAZTZRRCFYDLA-UHFFFAOYSA-N
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Description

1,3-Bis(2-fluorobenzyl)piperazin-2-onehydrochloride is a chemical compound with the molecular formula C18H19ClF2N2O and a molecular weight of 352.8 g/mol1. It’s used in scientific research, with applications ranging from drug development to material synthesis2.



Synthesis Analysis

The specific synthesis process for 1,3-Bis(2-fluorobenzyl)piperazin-2-onehydrochloride is not mentioned in the search results. However, it’s likely synthesized in a laboratory setting using appropriate precursors and reaction conditions.



Molecular Structure Analysis

The molecular structure of 1,3-Bis(2-fluorobenzyl)piperazin-2-onehydrochloride is not provided in the search results. However, its molecular formula is C18H19ClF2N2O1, which provides some information about its atomic composition.



Chemical Reactions Analysis

The specific chemical reactions involving 1,3-Bis(2-fluorobenzyl)piperazin-2-onehydrochloride are not detailed in the search results. It’s likely involved in various biological and chemical processes given its use in scientific research2.



Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3-Bis(2-fluorobenzyl)piperazin-2-onehydrochloride are not provided in the search results. However, its molecular weight is 352.8 g/mol1, which is one aspect of its physical properties.


Scientific Research Applications

Synthesis and Structural Analysis

  • Catalyzed Synthesis : A key intermediate in the synthesis of neuroleptic agents Fluspirilen and Penfluridol, involving a piperazine moiety, demonstrates the utility of catalyzed reactions in creating complex pharmaceuticals (Botteghi et al., 2001).
  • Crystal Structure Determination : The synthesis and crystal structure analysis of 3-piperazine-bisbenzoxaboroles and their boronic acid analogs highlight the role of structural analysis in understanding compound properties (Adamczyk-Woźniak et al., 2013).

Pharmaceutical Synthesis

  • Antimigraine Drug Synthesis : The synthesis of the antimigraine drug Lomerizine, starting from bis(4-fluorophenyl)methanone, illustrates the application of these compounds in drug development (Narsaiah & Kumar, 2010).

Antibacterial and Antifungal Activities

  • Antibacterial Schiff Bases : The preparation and antibacterial activity of bis-Schiff bases containing a piperazine ring against various bacterial strains showcase the potential of such compounds in antimicrobial applications (Xu et al., 2018).
  • Antifungal Bis(benzoxaboroles) : The mechanochemical synthesis and in vitro studies of piperazine bis(benzoxaboroles) as antifungal agents emphasize their potential in treating fungal infections (Borys et al., 2020).

Biofilm and Enzyme Inhibition

  • Bacterial Biofilm Inhibitors : Novel bis(pyrazole-benzofuran) hybrids with a piperazine linker have been synthesized and evaluated as potent bacterial biofilm and MurB enzyme inhibitors, highlighting their therapeutic potential in combating bacterial resistance (Mekky & Sanad, 2020).

Coordination Polymers and Material Science

  • Coordination Polymers : The synthesis of AgI-bis(cyanobenzyl)piperazine coordination polymers and their structural characterization demonstrate the versatility of these compounds in material science, influencing structure and dimensionality (Beeching et al., 2014).

Safety And Hazards

The safety and hazards associated with 1,3-Bis(2-fluorobenzyl)piperazin-2-onehydrochloride are not detailed in the search results. As with any chemical compound, appropriate safety measures should be taken when handling it.


Future Directions

The future directions for research involving 1,3-Bis(2-fluorobenzyl)piperazin-2-onehydrochloride are not specified in the search results. Given its use in scientific research2, it’s likely that it will continue to be used in various experiments and studies.


Please note that this information is based on limited search results and may not be comprehensive or entirely accurate. For a more detailed analysis, please refer to specific scientific literature or consult a chemistry professional.


properties

IUPAC Name

1,3-bis[(2-fluorophenyl)methyl]piperazin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F2N2O.ClH/c19-15-7-3-1-5-13(15)11-17-18(23)22(10-9-21-17)12-14-6-2-4-8-16(14)20;/h1-8,17,21H,9-12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAAZTZRRCFYDLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C(N1)CC2=CC=CC=C2F)CC3=CC=CC=C3F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClF2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Bis(2-fluorobenzyl)piperazin-2-onehydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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